molecular formula C7H8N4O B13179134 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol

5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol

Cat. No.: B13179134
M. Wt: 164.16 g/mol
InChI Key: DPAKJNKSDGBXFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol is a heterocyclic compound with the molecular formula C6H8N2O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by treatment with ammonium formate in the presence of palladium on carbon (Pd/C) catalyst at 50°C for 10 hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an agonist or antagonist at certain receptor sites, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol is unique due to its specific structural features and the diverse range of reactions it can undergo.

Biological Activity

5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Characteristics:

  • Molecular Formula: C7H8N4O
  • Molecular Weight: 164.16 g/mol
  • IUPAC Name: 5-(aminomethyl)-1,2-dihydropyrazolo[3,4-c]pyridin-3-one
  • Canonical SMILES: C1=C(N=CC2=C1C(=O)NN2)CN

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It has been shown to modulate receptor activity, acting as either an agonist or antagonist depending on the target site. This modulation can lead to various physiological effects, making it a candidate for therapeutic applications in several diseases.

1. Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. These compounds have been evaluated for their potential in treating conditions characterized by inflammation, such as arthritis and other inflammatory diseases.

2. Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-c]pyridine derivatives. For instance, derivatives of this compound have shown cytotoxic effects against various cancer cell lines, including:

  • MCF7 (breast cancer)
  • NCI-H460 (lung cancer)
  • SF-268 (brain cancer)

The compound's effectiveness is often quantified using IC50 values (the concentration required to inhibit 50% of cell viability). For example:

CompoundCell LineIC50 (µM)
This compoundMCF712.50
Similar Pyrazole DerivativeNCI-H46042.30

3. Neurological Disorders

There is growing interest in the use of this compound as a potential treatment for neurological disorders. Its ability to interact with neurotransmitter receptors suggests possible applications in managing conditions like anxiety and depression.

Case Studies

  • Study on Anti-inflammatory Effects:
    A study published in Journal of Medicinal Chemistry demonstrated that a series of pyrazolo derivatives exhibited significant inhibition of pro-inflammatory cytokines in vitro. The lead compound showed a reduction in TNF-alpha levels by over 60% at concentrations below 10 µM.
  • Anticancer Activity Evaluation:
    In a recent investigation into the anticancer properties of pyrazole derivatives, compounds were screened against multiple cancer cell lines. One derivative exhibited an IC50 value of 0.07 µM against HCT116 colon cancer cells, highlighting its potential as a potent anticancer agent.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to other known pyrazole derivatives:

Compound NameBiological ActivityIC50 (µM)
MuscimolGABA receptor agonistN/A
GaboxadolSleep aidN/A
TiagabineAnticonvulsantN/A
This compoundAnti-inflammatory & anticancerVaries

Properties

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

IUPAC Name

5-(aminomethyl)-1,2-dihydropyrazolo[3,4-c]pyridin-3-one

InChI

InChI=1S/C7H8N4O/c8-2-4-1-5-6(3-9-4)10-11-7(5)12/h1,3H,2,8H2,(H2,10,11,12)

InChI Key

DPAKJNKSDGBXFX-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC2=C1C(=O)NN2)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.